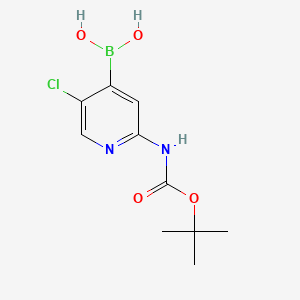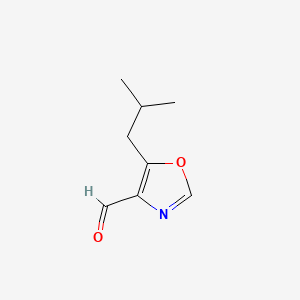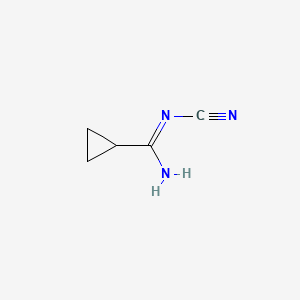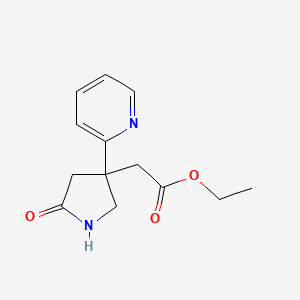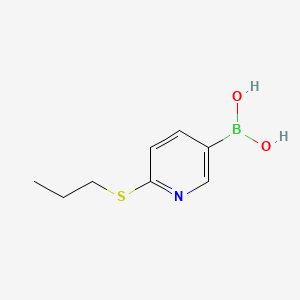
(6-(Propylthio)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6-(Propylthio)pyridin-3-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable complexes with sugars and amino acids . They are considered as bioisosteres of carboxylic acids .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the use of halogen-metal exchange with a trialkylborate starting from 2,5-dihalopyridines . Another approach involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis
The molecular structure of boronic acids like “(6-(Propylthio)pyridin-3-yl)boronic acid” typically includes a boron atom bonded to an oxygen atom and a carbon atom of a pyridine ring .Chemical Reactions Analysis
Boronic acids participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . They can also react with 3-chlorocoumarin through Suzuki reaction to prepare biologically significant 3-arylcoumarins .Physical And Chemical Properties Analysis
Boronic acids are considered Lewis acids with a pKa value of 4–10 . The molecular weight of a similar compound, Pyridine-3-boronic acid, is 122.92 g/mol .科学的研究の応用
Synthesis and Cross-Coupling Reactions
Boronic acids, including pyridinyl boronic acids, are pivotal in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are a cornerstone in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and polymers. For instance, halopyridinyl boronic acids have been synthesized and utilized in Suzuki cross-coupling to produce new pyridine libraries, indicating the role of such compounds in diversifying organic synthesis (Bouillon et al., 2003).
Catalysis and Chemical Transformations
Boronic acids are also known for their role in catalysis. They participate in various catalytic processes, including coupling reactions and transformations, contributing to the development of efficient synthetic pathways. The interaction of boronic acids with metal complexes, as demonstrated in studies involving ruthenium pincer complexes, showcases the potential for boronic acids to facilitate novel catalytic reactions, leading to advancements in chemical synthesis (Anaby et al., 2014).
Material Science and Sensor Development
In material science, boronic acids are employed in the design and synthesis of new materials with unique properties. For example, boronic acid-modified polythiophenes have been developed, exhibiting distinct luminescence properties. These materials have applications in sensors, optoelectronic devices, and fluorescence-based assays, highlighting the versatility of boronic acids in material science (Sundararaman et al., 2005).
Safety And Hazards
将来の方向性
The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry to obtain new promising drugs shortly .
特性
IUPAC Name |
(6-propylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKGUNOWBUOIHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681635 |
Source


|
| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Propylthio)pyridin-3-yl)boronic acid | |
CAS RN |
1256345-97-7 |
Source


|
| Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

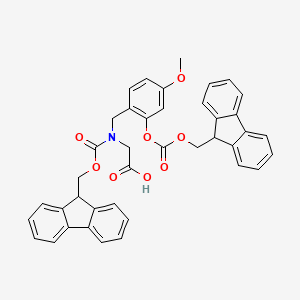
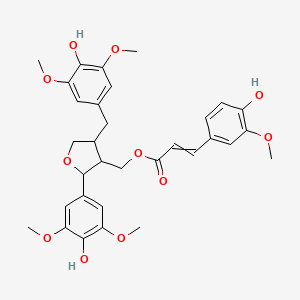

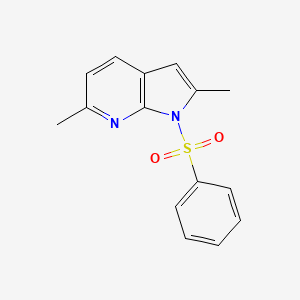
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)
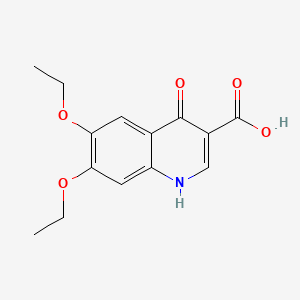
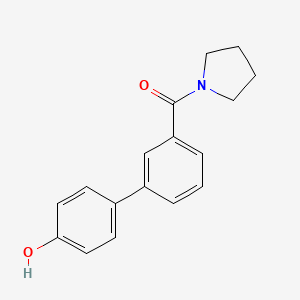
![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)
